4-t-Butyl-2-methylphenylacetonitrile

Description

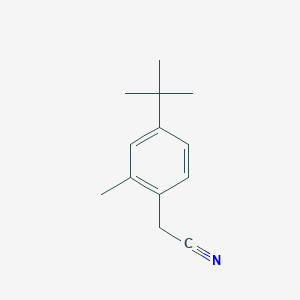

Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-(4-tert-butyl-2-methylphenyl)acetonitrile |

InChI |

InChI=1S/C13H17N/c1-10-9-12(13(2,3)4)6-5-11(10)7-8-14/h5-6,9H,7H2,1-4H3 |

InChI Key |

LPZSCLZQMVJBJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 T Butyl 2 Methylphenylacetonitrile

Classical and Contemporary Synthetic Routes to 4-t-Butyl-2-methylphenylacetonitrile

The synthesis of this compound can be approached through several classical and contemporary organic chemistry routes. These methods primarily focus on the construction of the substituted benzene (B151609) ring and the subsequent introduction of the acetonitrile (B52724) moiety.

Pathways Involving Aromatic Substitution and Nitrile Group Introduction

A primary and well-established route for the synthesis of benzyl (B1604629) cyanides, such as this compound, involves the electrophilic substitution of a suitably substituted aromatic precursor followed by the introduction of the nitrile group. A plausible pathway would commence with 1-tert-butyl-3-methylbenzene, a readily available starting material.

The synthesis would proceed via a two-step sequence:

Halomethylation of 1-tert-butyl-3-methylbenzene: The first step is the introduction of a halomethyl group (e.g., chloromethyl or bromomethyl) onto the aromatic ring. Due to the directing effects of the tert-butyl and methyl groups (both are ortho, para-directing), the halomethylation would be expected to occur at the position ortho to the methyl group and para to the tert-butyl group, which is the desired position 2 for the methyl group and 4 for the tert-butyl group, leading to the formation of 4-tert-butyl-2-methylbenzyl halide. A common method for this transformation is chloromethylation using formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst.

Cyanation of 4-tert-butyl-2-methylbenzyl halide: The resulting benzyl halide is then converted to the target nitrile through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. This is a standard procedure for the synthesis of benzyl cyanides. The reaction of p-tert-butylbenzyl bromide with potassium cyanide to yield p-tert-butylbenzyl cyanide is a known transformation and serves as a strong precedent for this proposed step. prepchem.com

A similar approach is seen in the synthesis of other substituted benzyl cyanides, where a benzyl halide is reacted with a cyanide source. google.com The synthesis of 4-tert-butyl phthalonitrile (B49051) also involves the initial formation of a substituted aromatic ring followed by reactions to introduce the nitrile functionalities, highlighting the general applicability of this stepwise approach. google.com

Table 1: Proposed Classical Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1 | 1-tert-butyl-3-methylbenzene | Formaldehyde, HCl, Lewis Acid | 4-tert-butyl-2-methylbenzyl chloride |

| 2 | 4-tert-butyl-2-methylbenzyl chloride | Sodium Cyanide (NaCN) | This compound |

Amination-Derived Synthetic Approaches to this compound

Currently, there is no specific information available in the scientific literature detailing amination-derived synthetic approaches for the synthesis of this compound.

Advanced Catalytic Strategies for this compound Synthesis

Modern synthetic chemistry often employs catalytic methods to improve efficiency, selectivity, and sustainability. While specific applications to this compound are not documented, general principles of catalytic chemistry can be considered.

Transition Metal-Catalyzed Coupling Reactions

No specific transition metal-catalyzed coupling reactions for the synthesis of this compound have been reported. In principle, methods such as the palladium-catalyzed cyanation of an appropriate aryl halide or triflate could be envisioned. acs.org However, the synthesis of the required 4-tert-butyl-2-methyl-substituted aryl precursor would be a necessary prerequisite.

Organocatalytic Methods

There are currently no known organocatalytic methods specifically developed for the synthesis of this compound.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound has not been specifically documented. However, general green chemistry concepts could be applied to the classical synthetic route. For instance, replacing hazardous solvents with greener alternatives, minimizing waste by optimizing reaction conditions for higher yields, and using catalytic rather than stoichiometric reagents where possible would align with the principles of green chemistry. The use of toxic cyanide salts in the classical route presents a significant challenge from a green chemistry perspective, and the development of cyanide-free routes would be a key objective for a more sustainable synthesis.

Optimization of Synthetic Efficiency and Scalability for this compound

The optimization of the synthetic route to this compound is crucial for enhancing its practical utility, particularly for applications requiring larger quantities. Key areas for optimization include improving the yield and selectivity of each synthetic step, minimizing reaction times, utilizing cost-effective and safer reagents, and simplifying purification procedures to ensure scalability.

A primary focus for optimization lies in the initial benzylic bromination of 4-tert-butyl-2-methyltoluene. While radical bromination is a standard method, it can be prone to side reactions such as di-bromination or ring bromination, especially with activated aromatic rings. rsc.orggla.ac.uk To enhance the selectivity for the desired mono-brominated product, 4-tert-butyl-2-methylbenzyl bromide, several parameters can be fine-tuned. The choice of brominating agent is critical; N-bromosuccinimide (NBS) is often preferred over elemental bromine as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. scientificupdate.com

The reaction initiation method also plays a significant role. Photochemical initiation, often using UV or visible light, can provide milder reaction conditions compared to thermal initiation with radical initiators like benzoyl peroxide, potentially reducing the formation of byproducts. rsc.org Furthermore, the choice of solvent can influence the reaction's outcome, with non-polar solvents like carbon tetrachloride or cyclohexane (B81311) generally favoring the desired benzylic bromination. bohrium.com

For the subsequent cyanation step, the use of phase-transfer catalysis (PTC) represents a significant optimization for scalability. google.comphasetransfer.com This technique is particularly advantageous for the reaction between an organic-soluble benzyl halide and an aqueous solution of an alkali metal cyanide, such as sodium or potassium cyanide. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, thereby accelerating the reaction rate and improving yields. phasetransfer.comgoogle.com Optimization of the PTC conditions involves screening different catalysts, adjusting the catalyst loading, and selecting an appropriate solvent system. google.com

The table below summarizes key parameters that can be optimized for the synthesis of this compound.

| Step | Parameter to Optimize | Conditions/Reagents | Desired Outcome |

| Benzylic Bromination | Brominating Agent | N-Bromosuccinimide (NBS) vs. Br₂ | Increased selectivity for mono-bromination |

| Initiator | Photochemical (UV/Vis light) vs. Thermal (AIBN, Benzoyl Peroxide) | Milder conditions, reduced byproducts | |

| Solvent | Non-polar (e.g., CCl₄, cyclohexane) vs. Polar | Favoring radical substitution | |

| Cyanation | Catalyst | Phase-Transfer Catalyst (e.g., TBAB) vs. No Catalyst | Increased reaction rate and yield |

| Cyanide Source | NaCN, KCN | Cost-effectiveness and reactivity | |

| Solvent System | Biphasic (organic/aqueous) | Efficient reaction and separation |

Further scalability can be achieved through the implementation of continuous flow chemistry. researchgate.net Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety, particularly for potentially hazardous reactions. The photochemical bromination, for instance, can be efficiently and safely conducted in a flow setup. rsc.org

Purification of the final product, this compound, is another critical aspect of scalability. Traditional column chromatography may not be practical for large-scale production. Alternative methods such as distillation under reduced pressure or recrystallization should be explored to develop a more efficient and scalable purification protocol. The choice of purification method will depend on the physical properties of the target compound and the nature of the impurities.

Reaction Chemistry of 4 T Butyl 2 Methylphenylacetonitrile

Reactivity Profiles of the Nitrile and Aromatic Moieties in 4-t-Butyl-2-methylphenylacetonitrile

The chemical character of this compound is defined by its two primary functional components: the acetonitrile (B52724) group (-CH₂CN) and the 1,4-di-substituted aromatic ring. Each of these moieties exhibits a characteristic set of reactions, which can often be carried out selectively under appropriate conditions.

Nucleophilic Transformations of the Acetonitrile Group

The nitrile group is a versatile functional group that can undergo a variety of nucleophilic transformations. The carbon atom of the nitrile group is electrophilic and is therefore susceptible to attack by nucleophiles.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. The reaction proceeds through an amide intermediate. For this compound, hydrolysis would yield 4-t-butyl-2-methylphenylacetic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.comkhanacademy.orgyoutube.com This reaction converts the cyano group into an aminomethyl group, affording (4-t-butyl-2-methylphenyl)ethanamine.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by aqueous workup, would produce 1-(4-t-butyl-2-methylphenyl)propan-2-one.

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 4-t-butyl-2-methylphenylacetic acid |

| Reduction | 1. LiAlH₄, 2. H₂O | 2-(4-t-butyl-2-methylphenyl)ethan-1-amine |

| Addition of Grignard Reagent | 1. CH₃MgBr, 2. H₃O⁺ | 1-(4-t-butyl-2-methylphenyl)propan-2-one |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating alkyl groups: a tert-butyl group and a methyl group. Both of these are ortho, para-directing substituents. stackexchange.com

The directing effects of the existing substituents on the aromatic ring are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. In this compound, the positions ortho and para to the activating groups are favored for substitution. Given the substitution pattern, the incoming electrophile will be directed to the positions ortho and para to the methyl and tert-butyl groups. The steric hindrance from the bulky tert-butyl group may influence the product distribution, often favoring substitution at the less hindered positions. stackexchange.com

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The nitro group is expected to add to the positions activated by the alkyl groups.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The halogen atom will be introduced at the activated positions of the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions introduce an alkyl or acyl group, respectively, onto the aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. berkeley.eduyoutube.comcerritos.edumnstate.edu The substitution pattern will be dictated by the directing effects of the existing alkyl groups.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-t-Butyl-2-methyl-5-nitrophenylacetonitrile and 4-t-Butyl-2-methyl-3-nitrophenylacetonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-t-butyl-2-methylphenylacetonitrile and 3-Bromo-4-t-butyl-2-methylphenylacetonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Acetyl-2-t-butyl-4-methylphenyl)acetonitrile and 1-(3-Acetyl-4-t-butyl-2-methylphenyl)acetonitrile |

Radical and Pericyclic Reactions

While ionic reactions are more common for this class of compounds, the potential for radical and pericyclic reactions exists under specific conditions.

Radical Reactions: The benzylic protons of the acetonitrile group are susceptible to radical abstraction. Furthermore, the tert-butyl group can be a source of radicals under certain conditions. mdpi.comrsc.org For instance, in the presence of a radical initiator, reactions at the benzylic position or involving the tert-butyl group could be initiated.

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. udel.edumsu.edulibretexts.orgdspmuranchi.ac.inweebly.com While not a prominent feature of the reactivity of simple phenylacetonitriles, appropriately substituted derivatives could potentially participate in reactions such as Diels-Alder or sigmatropic rearrangements if suitable functionalities are introduced into the molecule. However, for this compound itself, such reactions are not expected to be facile.

Mechanistic Elucidation of Key Transformations Involving this compound

Understanding the mechanisms of the reactions of this compound is essential for controlling reaction outcomes and designing new synthetic routes.

Kinetic and Thermodynamic Investigations

Kinetic Studies: The rates of electrophilic aromatic substitution would be expected to be faster than that of benzene due to the activating nature of the alkyl substituents. The relative rates of formation of different isomers would depend on the activation energies for the formation of the corresponding sigma complexes, with sterically less hindered pathways generally having lower activation energies.

Thermodynamic Studies: The thermodynamic stability of the products of electrophilic aromatic substitution is a key factor in determining the final product distribution, especially if the reaction is reversible. The relative stability of the different substituted isomers will be influenced by steric and electronic factors.

Computational Approaches to Reaction Mechanisms

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the reaction mechanisms of this compound. researchgate.netnih.govsmu.edu Density Functional Theory (DFT) is a commonly employed method for studying organic reaction mechanisms. nih.govresearchgate.netnih.govrsc.orgresearchgate.net

Modeling Electrophilic Aromatic Substitution: DFT calculations can be used to model the potential energy surface for electrophilic aromatic substitution reactions. This allows for the determination of the structures and energies of reactants, transition states, intermediates (sigma complexes), and products. By comparing the activation barriers for substitution at different positions on the aromatic ring, the regioselectivity of the reaction can be predicted.

Investigating Nucleophilic Transformations: Computational methods can also be applied to study the mechanisms of nucleophilic attack on the nitrile group. For example, the reaction pathway for the hydrolysis or reduction of the nitrile can be mapped out, providing insights into the rate-determining steps and the role of catalysts.

| Reaction Type | Computational Method | Predicted Insights |

|---|---|---|

| Electrophilic Nitration | DFT (e.g., B3LYP) | Transition state energies, sigma complex stabilities, predicted isomer ratios. |

| Nitrile Hydrolysis | DFT with explicit solvent model | Reaction energy profile, identification of rate-determining step, role of acid/base catalyst. |

Lack of Publicly Available Research Hinders Analysis of Stereoselective Reactions of this compound

A thorough review of available scientific literature and chemical databases has revealed a significant gap in the documented reaction chemistry of this compound, particularly concerning its application in stereoselective and enantioselective synthesis. As a result, a detailed analysis of its use in the asymmetric synthesis of chiral derivatives and its role in diastereoselective induction in multicomponent reactions cannot be provided at this time.

Stereoselective and enantioselective reactions are fundamental in modern organic chemistry, enabling the synthesis of complex molecules with precise three-dimensional arrangements. These methods are crucial in the development of pharmaceuticals, agrochemicals, and other advanced materials where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.

The exploration of a compound's potential in asymmetric synthesis typically involves its use as a prochiral substrate or as a component in reactions that generate new stereocenters. This often entails the use of chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer over others.

Similarly, multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for building molecular complexity. The control of stereochemistry in such reactions, known as diastereoselective multicomponent reactions, is a highly sought-after goal as it allows for the rapid and efficient construction of intricate molecular architectures with multiple stereocenters.

Despite the importance of these synthetic strategies, there is no specific information in the public domain detailing the behavior of this compound in these contexts. The scientific community has not published research that would allow for a discussion of its substrate scope, the efficiency of chiral catalysts, or the diastereomeric ratios achievable in multicomponent reactions involving this particular nitrile. Consequently, data tables and detailed research findings on its stereoselective and enantioselective reactions are not available.

Further research into the reactivity of this compound is required to elucidate its potential in the field of asymmetric synthesis and to develop novel synthetic methodologies based on this compound. Until such studies are conducted and published, a comprehensive and scientifically accurate article on this specific topic cannot be generated.

4 T Butyl 2 Methylphenylacetonitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazoles)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Phenylacetonitriles are known precursors to a variety of heterocyclic systems. For instance, the reaction of phenylacetonitriles with appropriate reagents can lead to the formation of imidazoles, pyrimidines, and other important scaffolds.

However, a thorough review of publicly available scientific literature reveals no specific examples of 4-t-Butyl-2-methylphenylacetonitrile being directly utilized as a precursor for the synthesis of imidazoles or other nitrogen-containing heterocycles. While general methods for imidazole (B134444) synthesis from arylacetonitriles exist, the specific application of this substituted phenylacetonitrile (B145931) has not been documented in peer-reviewed journals or patents.

Table 1: General Methods for Imidazole Synthesis from Arylacetonitriles

| Reagents and Conditions | Description |

| Reaction with formamide | A common method for the synthesis of various substituted imidazoles. |

| Cyclocondensation with amino compounds | Various amino derivatives can be used to form the imidazole ring. |

| Multicomponent reactions | One-pot synthesis involving the arylacetonitrile, an aldehyde, and an amine source. |

It is plausible that this compound could be employed in such synthetic routes, but specific research findings are not available.

Building Block for Complex Organic Scaffolds and Natural Product Analogs

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. Phenylacetonitriles, with their reactive nitrile group and modifiable aromatic ring, often serve as valuable building blocks.

There is currently no specific information available in the scientific literature that details the use of this compound as a building block for the synthesis of complex organic scaffolds or natural product analogs. The potential for its use exists, given the chemical handles present in the molecule, but this has not been demonstrated in published research.

Utility in Friedel-Crafts Acylations and Alkylations

Friedel-Crafts reactions are a set of reactions developed by Charles Friedel and James Crafts in 1877 that attach substituents to an aromatic ring. berkeley.edu Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. cerritos.edu Friedel-Crafts acylation is the acylation of aromatic rings with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst.

The presence of a nitrile group, which is an electron-withdrawing group, on the phenyl ring of this compound would deactivate the ring towards electrophilic aromatic substitution, such as Friedel-Crafts reactions. Therefore, it is not expected to be a suitable substrate for Friedel-Crafts acylations or alkylations. A comprehensive search of the chemical literature confirms that there are no documented instances of this compound being successfully used in Friedel-Crafts reactions.

Application in the Construction of Functional Materials

Functional materials are materials that possess particular native properties and functions, such as electronic, magnetic, or optical properties. Organic molecules with specific structural features are often used as monomers or building blocks for the synthesis of these materials.

There is no information available in the scientific literature to suggest that this compound has been used in the construction of functional materials. Its potential in this area remains unexplored.

Intermediate in the Synthesis of Research-Phase Chemical Entities

While the direct applications of this compound in the aforementioned areas are not well-documented, a related compound, 2-(4-tert-butyl-phenyl) malonic mononitrile (2-methoxyl) ethyl ester, has been identified as a key intermediate in the synthesis of the novel miticide, cyflumetofen. google.com This suggests that this compound could serve as a precursor to this important agrochemical intermediate.

Cyflumetofen is a novel acaricide developed for the control of various mite pests on fruits, vegetables, and tea. google.com The synthesis of its key intermediate, as described in a Chinese patent, involves the use of 4-tert-butylbenzyl cyanide (an isomer of this compound). google.com Although the patent does not explicitly start from this compound, the structural similarity suggests a potential synthetic pathway where it could be a valuable starting material.

Table 2: Potential Role in Agrochemical Synthesis

| Target Molecule | Intermediate | Potential Precursor |

| Cyflumetofen | 2-(4-tert-butyl-phenyl) malonic mononitrile (2-methoxyl) ethyl ester | This compound |

This potential application as an intermediate in the synthesis of a commercially relevant agrochemical represents the most significant documented role for this chemical entity in the research and development landscape.

Derivatives of 4 T Butyl 2 Methylphenylacetonitrile: Synthesis and Structure Reactivity Relationships

Synthesis of Substituted 4-t-Butyl-2-methylphenylacetonitrile Derivatives

The synthesis of derivatives of this compound can be approached by modifying the aromatic core or by functionalizing the chemically active nitrile side chain.

Modifications at the Phenyl Ring

The aromatic ring of this compound presents several sites for electrophilic substitution, allowing for the introduction of a variety of functional groups. The directing effects of the existing tert-butyl and methyl groups, both being ortho-, para-directing activators, will influence the regioselectivity of these reactions.

One common modification is nitration . The use of reagents like tert-butyl nitrite (B80452) offers a method for the chemoselective nitration of phenolic compounds and other activated aromatic rings. nih.govresearchgate.net By analogy, treatment of this compound with a suitable nitrating agent could introduce a nitro group onto the phenyl ring. The position of nitration would be governed by the combined directing effects of the alkyl substituents and steric hindrance.

Another avenue for phenyl ring modification is through alkylation . Friedel-Crafts alkylation or related reactions can introduce additional alkyl groups. For instance, a patented method for the synthesis of 2-alkylphenylacetonitriles involves the reaction of a phenylacetonitrile (B145931) precursor with an alkylating agent in the presence of a base, demonstrating a general strategy for such modifications. google.com

Halogenation represents a further class of modifications. Electrophilic halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide can be employed to introduce halogen atoms onto the phenyl ring, with the regioselectivity again being influenced by the existing substituents.

A representative table of potential phenyl ring-substituted derivatives is presented below.

| Derivative Name | Substituent | Potential Synthetic Method |

| 4-t-Butyl-2-methyl-5-nitrophenylacetonitrile | -NO₂ | Nitration (e.g., with tert-butyl nitrite) |

| 4-t-Butyl-2,5-dimethylphenylacetonitrile | -CH₃ | Friedel-Crafts Alkylation |

| 5-Bromo-4-t-butyl-2-methylphenylacetonitrile | -Br | Electrophilic Bromination |

Functionalization of the Nitrile Side Chain

The methylene (B1212753) group adjacent to the nitrile (the α-carbon) is acidic due to the electron-withdrawing nature of the cyano group, making it susceptible to deprotonation and subsequent functionalization.

α-Alkylation is a primary method for modifying the nitrile side chain. This is typically achieved by treating the parent acetonitrile (B52724) with a strong base, such as an alkali metal alkoxide or amide, to generate a carbanion. This carbanion then acts as a nucleophile, reacting with an alkyl halide or other electrophile to form a new carbon-carbon bond at the α-position. google.comorgsyn.org The alkylation of arylacetonitriles with various alcohols in the presence of a base has also been reported as a viable method. researchgate.net

The general scheme for α-alkylation is as follows:

Deprotonation with a strong base (e.g., sodium hydride, potassium tert-butoxide).

Nucleophilic attack of the resulting carbanion on an alkyl halide (R-X).

This methodology allows for the introduction of a wide range of alkyl and substituted alkyl groups at the carbon adjacent to the nitrile.

| Derivative Name | Introduced Group at α-carbon | Reagents |

| 2-(4-t-Butyl-2-methylphenyl)propanenitrile | Methyl | Base (e.g., NaH), Methyl Iodide |

| 2-(4-t-Butyl-2-methylphenyl)-3-phenylpropanenitrile | Benzyl (B1604629) | Base (e.g., KOtBu), Benzyl Bromide |

| 2-(4-t-Butyl-2-methylphenyl)butanenitrile | Ethyl | Base (e.g., LDA), Ethyl Iodide |

Reactivity and Transformation of Derived Compounds

The introduction of various functional groups onto the this compound scaffold opens up a wide array of subsequent chemical transformations, leading to diverse molecular architectures.

The nitrile group itself is a versatile functional group that can undergo several important reactions. Hydrolysis of the nitrile can lead to either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.org For instance, partial hydrolysis under mildly basic conditions, often facilitated by hydrogen peroxide, can yield the corresponding amide, 2-(4-t-butyl-2-methylphenyl)acetamide. More vigorous acidic or basic hydrolysis will lead to the formation of 2-(4-t-butyl-2-methylphenyl)acetic acid.

Reduction of the nitrile group provides a route to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a 2-(4-t-butyl-2-methylphenyl)ethanamine derivative.

The nitrile group can also participate in cycloaddition reactions . libretexts.orglibretexts.orgnumberanalytics.com For example, 1,3-dipolar cycloadditions with azides can yield tetrazoles, which are important heterocyclic structures in medicinal chemistry.

Furthermore, the reaction of the nitrile with Grignard reagents (R-MgX) followed by hydrolysis provides a pathway to ketones . This reaction proceeds through an imine intermediate, which is then hydrolyzed to the corresponding ketone, for example, 1-(4-t-butyl-2-methylphenyl)alkan-1-one. orgsyn.org

Theoretical Studies on the Structural and Electronic Properties of Derivatives

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules, offering insights into their reactivity and potential behavior. Methods such as Density Functional Theory (DFT) can be employed to model the derivatives of this compound. researchgate.netjmaterenvironsci.comresearchgate.netnih.gov

These computational studies can elucidate several key properties:

Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the derivatives.

Electronic Properties: The distribution of electron density, dipole moments, and molecular electrostatic potential maps can be calculated. These properties are crucial for understanding intermolecular interactions and the reactivity of different sites within the molecule.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to confirm the structure of synthesized derivatives.

Advanced Spectroscopic and Analytical Methodologies for 4 T Butyl 2 Methylphenylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-t-Butyl-2-methylphenylacetonitrile by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals based on their unique electronic surroundings. The tert-butyl group's nine equivalent protons are expected to produce a sharp singlet, typically in the upfield region around 1.3 ppm, due to the shielding effect of the sp³ hybridized carbon atoms. The methyl group attached to the aromatic ring would also appear as a singlet, slightly further downfield, estimated around 2.3 ppm.

The methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group are adjacent to the aromatic ring and the electron-withdrawing nitrile group, which would shift their signal downfield to approximately 3.7 ppm as a singlet. The aromatic region would display a more complex pattern. The proton at position 3 (ortho to the methyl and meta to the tert-butyl group) would likely appear as a doublet. The proton at position 5 (meta to the methyl and ortho to the tert-butyl group) would also be a doublet, and the proton at position 6 (ortho to the methylene and meta to the tert-butyl) would appear as a singlet or a finely split doublet.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The nitrile carbon (-C≡N) is characteristically found in the 115-125 ppm range. spectroscopyonline.com The methylene carbon (-CH₂CN) would be expected around 20-30 ppm. The carbons of the tert-butyl group include a quaternary carbon (around 34 ppm) and three equivalent methyl carbons (around 31 ppm). The aromatic methyl carbon would resonate at approximately 20 ppm. The substituted aromatic carbons would have distinct chemical shifts, with the carbon bearing the tert-butyl group appearing around 150 ppm and the carbon bearing the methyl group around 138 ppm. The remaining aromatic carbons would appear in the typical 125-135 ppm range.

Predicted NMR Data for this compound

| Predicted ¹H NMR Data (in CDCl₃) | ||

|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.30 | d | Aromatic H |

| ~7.25 | d | Aromatic H |

| ~7.15 | s | Aromatic H |

| ~3.70 | s | -CH₂CN |

| ~2.30 | s | Ar-CH₃ |

| ~1.30 | s | -C(CH₃)₃ |

| Predicted ¹³C NMR Data (in CDCl₃) | |

|---|---|

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Aromatic C-tBu |

| ~138 | Aromatic C-CH₃ |

| ~132 | Aromatic CH |

| ~130 | Aromatic C-CH₂CN |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~118 | -C≡N |

| ~34 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

| ~22 | -CH₂CN |

| ~20 | Ar-CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy The IR spectrum is dominated by absorptions from polar bonds. The most prominent and diagnostic peak for this molecule is the stretching vibration of the nitrile group (C≡N). This absorption is typically sharp and strong, appearing in the range of 2260-2220 cm⁻¹. spectroscopyonline.com The spectrum would also show multiple C-H stretching vibrations. The aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl, methylene, and tert-butyl groups are found just below 3000 cm⁻¹. Aromatic C=C bond stretching vibrations will produce a series of peaks in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. The C≡N triple bond is an excellent Raman scatterer, producing a strong and sharp signal in the 2270–2210 cm⁻¹ region. acs.org This makes it easily identifiable. Aromatic ring vibrations also give rise to characteristic Raman bands. Non-polar bonds, such as the C-C bonds of the tert-butyl group and the aromatic ring, often produce stronger Raman signals than IR absorptions.

Predicted Vibrational Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 3000-2850 | Aliphatic C-H Stretch | IR, Raman |

| 2260-2210 | Nitrile C≡N Stretch | IR (Strong, Sharp), Raman (Strong, Sharp) spectroscopyonline.comacs.org |

| 1610-1580 | Aromatic C=C Stretch | IR, Raman |

| 1500-1450 | Aromatic C=C Stretch | IR, Raman |

| 1470-1430 | Aliphatic C-H Bend | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (molecular formula C₁₃H₁₇N), the exact molecular weight is 187.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 187.

The fragmentation pattern is highly predictable. The tert-butyl group is prone to fragmentation. A very common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary benzylic carbocation. researchgate.net This would result in a prominent peak at m/z 172 ([M-15]⁺), which is often the base peak in the spectrum. Further fragmentation could involve the loss of the entire tert-butyl group (•C(CH₃)₃, 57 Da), leading to a peak at m/z 130. Another possible fragmentation is the cleavage of the bond between the methylene group and the aromatic ring, which can lead to various smaller fragments.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 187 | [C₁₃H₁₇N]⁺ | Molecular Ion (M⁺) |

| 172 | [M - CH₃]⁺ | Loss of a methyl radical from the t-butyl group; likely base peak. researchgate.net |

| 130 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. |

| 116 | [C₈H₆N]⁺ | Possible fragment from further rearrangement. |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation. |

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

To perform an X-ray crystallographic analysis of this compound, a high-quality single crystal of the compound is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields an electron density map from which the positions of the individual atoms can be determined.

A crystal structure of this compound would unequivocally confirm its constitution and provide insights into its solid-state conformation. It would reveal the rotational orientation of the tert-butyl and cyanomethyl groups relative to the phenyl ring. Furthermore, the analysis of the crystal packing would elucidate any significant intermolecular interactions, such as C-H···π or dipole-dipole interactions, which govern the solid-state properties of the compound. As of now, no public crystal structure data is available for this specific compound, so this analysis remains theoretical.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) Given its likely volatility, Gas Chromatography (GC) is a suitable method for purity analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be effective for separation. Using a Flame Ionization Detector (FID), which is sensitive to hydrocarbons, would allow for the quantification of the compound and any organic impurities. The retention time would be characteristic of the compound under specific conditions of temperature programming, carrier gas flow rate, and column type.

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and preparative separation. A reversed-phase method would be most appropriate, utilizing a non-polar stationary phase like a C18 column. The mobile phase would typically be a mixture of polar organic solvents, such as acetonitrile or methanol, and water. spectroscopyonline.com Detection could be achieved using a UV detector, set to a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm). This method is particularly useful for separating the target compound from non-volatile impurities.

Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) | Purity assessment, analysis of volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Octadecylsilane (C18) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., 254 nm) | Purity assessment, quantification, separation from non-volatile impurities. |

Computational Chemistry and Theoretical Studies on 4 T Butyl 2 Methylphenylacetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, for a given molecule to provide detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nrel.govaps.org Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity. For 4-t-Butyl-2-methylphenylacetonitrile, DFT calculations could be employed to determine a variety of properties.

Key applications of DFT for this molecule would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms. This involves finding the minimum energy structure on the potential energy surface.

Electronic Properties: Calculating the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites of electrophilic and nucleophilic attack.

Thermodynamic Properties: Predicting thermodynamic quantities such as enthalpy, Gibbs free energy, and entropy. nrel.gov These are vital for understanding the stability of the molecule and the feasibility of reactions it might undergo.

Reactivity Descriptors: DFT can be used to calculate global and local reactivity descriptors. Global descriptors like chemical hardness, softness, and electronegativity provide a general idea of the molecule's reactivity. Local descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule.

Below is an illustrative table of the kind of data that could be generated for this compound using DFT calculations.

| Property | Predicted Value (Hypothetical) |

| Ground State Energy (Hartree) | -655.123456 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can offer higher accuracy. For this compound, ab initio calculations could be used to obtain highly accurate predictions of its properties.

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a starting point for more advanced calculations.

Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock method by including electron correlation, leading to more accurate energy predictions.

Coupled Cluster (CC) Theory: This is a high-level ab initio method that is considered one of the most accurate for small to medium-sized molecules.

The application of these methods to this compound would be particularly useful for benchmarking the results obtained from less computationally expensive methods like DFT.

Molecular Modeling and Conformational Analysis

The presence of a bulky tert-butyl group and a methyl group on the phenyl ring of this compound suggests that steric interactions will play a significant role in determining its three-dimensional structure. Molecular modeling and conformational analysis are essential for understanding these steric effects and identifying the most stable conformations of the molecule.

The process of conformational analysis for this molecule would involve:

Systematic or Stochastic Search: A systematic search would involve rotating all rotatable bonds in the molecule by a certain increment to generate a comprehensive set of possible conformations. A stochastic search, such as a Monte Carlo simulation, would randomly sample the conformational space.

Energy Minimization: Each generated conformation would then be subjected to energy minimization to find the nearest local energy minimum.

Ranking of Conformations: The energies of all the minimized conformations would be compared to identify the global minimum energy conformation and the relative energies of other low-energy conformers.

The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution. For a molecule like this compound, it would be expected that conformations that minimize the steric clash between the tert-butyl group, the methyl group, and the acetonitrile (B52724) moiety would be the most stable.

The following table illustrates a hypothetical outcome of a conformational analysis for this compound.

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | 0.00 | 95.0 |

| 2 | 2.50 | 4.5 |

| 3 | 3.50 | 0.5 |

Note: The values in this table are for illustrative purposes only.

Reaction Mechanism Simulation and Energy Profiling

Computational chemistry can be used to explore the potential chemical reactions of this compound. By simulating reaction mechanisms, it is possible to understand the step-by-step process of a chemical transformation and to identify the key intermediates and transition states.

The process of simulating a reaction mechanism typically involves:

Identifying Reactants and Products: Defining the starting materials and the final products of the desired reaction.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

Calculating the Reaction Pathway: The intrinsic reaction coordinate (IRC) is calculated to connect the transition state to the reactants and products, confirming that the located transition state is correct.

Energy Profiling: The energies of the reactants, products, intermediates, and transition states are calculated to construct a reaction energy profile. This profile provides valuable information about the thermodynamics and kinetics of the reaction.

For this compound, one could investigate reactions such as the hydrolysis of the nitrile group or electrophilic aromatic substitution on the phenyl ring. The calculated energy barriers would help in predicting the feasibility and rate of these reactions under different conditions.

Industrial Synthesis and Process Chemistry of 4 T Butyl 2 Methylphenylacetonitrile

Scalable Synthesis and Process Development

The successful transition from laboratory-scale synthesis to industrial production of 4-t-Butyl-2-methylphenylacetonitrile hinges on the development of a scalable, safe, and economically viable synthetic route. A plausible and industrially scalable pathway commences with the Friedel-Crafts alkylation of 2-methyltoluene (o-xylene) with a tert-butylating agent, such as tert-butyl chloride or isobutylene, to produce 4-tert-butyl-2-methyltoluene. This intermediate is then subjected to benzylic halogenation, followed by cyanation to yield the final product.

Step 1: Synthesis of 4-tert-butyl-2-methyltoluene

The initial step involves the electrophilic substitution of a tert-butyl group onto the toluene (B28343) ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a strong protic acid like sulfuric acid.

Reaction: 2-methyltoluene + tert-butylating agent (e.g., isobutylene) → 4-tert-butyl-2-methyltoluene

Catalyst: Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄)

Process Considerations: Key parameters for optimization include reaction temperature, catalyst loading, and the molar ratio of reactants. Controlling these variables is crucial to maximize the yield of the desired para-isomer and minimize the formation of ortho- and meta-isomers, as well as poly-alkylated byproducts. The reaction is often carried out in a solvent such as a hydrocarbon or a chlorinated hydrocarbon.

Step 2: Benzylic Halogenation

The subsequent step involves the free-radical halogenation of the methyl group of 4-tert-butyl-2-methyltoluene to form the corresponding benzyl (B1604629) halide. N-Bromosuccinimide (NBS) is a common reagent for this transformation in the presence of a radical initiator like benzoyl peroxide.

Reaction: 4-tert-butyl-2-methyltoluene + Halogenating agent (e.g., NBS) → 4-tert-butyl-2-methylbenzyl halide

Initiator: Radical initiator (e.g., benzoyl peroxide)

Process Considerations: The reaction is typically conducted in a non-polar solvent like carbon tetrachloride. Careful control of the reaction conditions is necessary to prevent di- and tri-halogenation of the methyl group and to avoid aromatic ring halogenation.

Step 3: Cyanation

The final step is the nucleophilic substitution of the halide with a cyanide salt, such as sodium cyanide or potassium cyanide, to introduce the nitrile functionality.

Reaction: 4-tert-butyl-2-methylbenzyl halide + Cyanide salt (e.g., NaCN) → this compound

Solvent: A polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or a mixture of an organic solvent and water with a phase-transfer catalyst is often employed to facilitate the reaction.

Process Considerations: The reaction is exothermic and requires careful temperature control to prevent side reactions. The use of highly toxic cyanide salts necessitates stringent safety protocols and waste management procedures.

Process Development Data

| Parameter | Step 1: Alkylation | Step 2: Halogenation | Step 3: Cyanation |

| Key Reactants | 2-methyltoluene, Isobutylene | 4-tert-butyl-2-methyltoluene, NBS | 4-tert-butyl-2-methylbenzyl halide, NaCN |

| Catalyst/Initiator | AlCl₃ | Benzoyl Peroxide | Phase-transfer catalyst |

| Typical Solvent | Dichloromethane | Carbon Tetrachloride | DMSO/Water |

| Temperature Range | 0-20°C | 70-90°C | 80-100°C |

| Key Challenges | Isomer control, Catalyst handling | Selectivity, Radical initiation | Handling of cyanides, Exotherm control |

Continuous Manufacturing Technologies

The fine chemical industry is increasingly adopting continuous manufacturing (CM) technologies to enhance safety, improve efficiency, and reduce production costs. The synthesis of this compound is amenable to a continuous flow setup, particularly for the more hazardous steps.

A continuous process for the cyanation step, for instance, would involve pumping streams of the 4-tert-butyl-2-methylbenzyl halide and the cyanide solution into a heated microreactor or a plug flow reactor. This approach offers several advantages over traditional batch processing:

Enhanced Safety: The small reaction volumes within the reactor at any given time significantly reduce the risks associated with handling toxic cyanides and managing exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in continuous reactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer byproducts.

Increased Productivity: Continuous processes can be operated for extended periods, leading to higher throughput compared to the cyclic nature of batch production.

Process Automation and Control: Continuous manufacturing allows for the integration of real-time process analytical technology (PAT) for monitoring and control of critical process parameters, ensuring consistent product quality.

A potential continuous flow setup for the cyanation of 4-tert-butyl-2-methylbenzyl chloride could utilize a series of continuously stirred-tank reactors (CSTRs) or a plug flow reactor (PFR). The reaction mixture would then flow into a continuous liquid-liquid extraction unit for workup and purification.

Comparison of Batch vs. Continuous Cyanation

| Feature | Batch Process | Continuous Flow Process |

| Safety | Higher risk due to large volumes | Significantly lower risk |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control |

| Yield & Selectivity | Generally lower | Often higher due to better control |

| Scalability | Requires larger vessels | Scaled by operating time |

| Footprint | Large | Compact |

Economic Considerations in Large-Scale Production

The economic viability of producing this compound on a large scale is influenced by several factors, characteristic of the fine and specialty chemicals sector. chemanager-online.comfuturemarketinsights.comechemi.com

Process Efficiency and Yield: Higher reaction yields and more efficient processes translate directly to lower manufacturing costs per kilogram of product.

Capital Investment: The initial investment in plant and equipment, whether for batch or continuous manufacturing, is a significant consideration. Continuous manufacturing may have a higher initial investment in specialized equipment but can offer lower operating costs in the long run.

Operating Costs: These include expenses related to energy consumption, labor, maintenance, and waste disposal. The stringent handling and disposal requirements for cyanide-containing waste streams can add substantially to the operating costs.

Regulatory Compliance: The costs associated with meeting environmental, health, and safety regulations are a critical part of the economic equation.

Market Dynamics: The price and demand for this compound in the market will ultimately determine the profitability of its production.

Illustrative Cost Breakdown for a Specialty Nitrile

| Cost Component | Estimated Percentage of Total Production Cost |

| Raw Materials | 40-60% |

| Utilities (Energy, Water) | 10-20% |

| Labor | 5-15% |

| Waste Treatment & Disposal | 5-10% |

| Maintenance & Overheads | 5-10% |

| Depreciation of Capital | 5-10% |

Impurity Profiling and Quality Control

Ensuring the purity and quality of this compound is paramount, as impurities can adversely affect downstream processes and the quality of the final products in which it is used. A comprehensive impurity profiling program is essential throughout the manufacturing process.

Potential impurities can arise from various sources:

Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.

Side Reactions: Incomplete reactions or the formation of byproducts can lead to impurities. For example, in the alkylation step, isomeric forms of 4-tert-butyl-2-methyltoluene may be produced.

Degradation Products: The product may degrade under certain conditions of temperature, light, or pH.

Residual Solvents and Reagents: Traces of solvents, catalysts, or unreacted reagents may remain in the final product.

Common Analytical Techniques for Quality Control:

A suite of analytical techniques is employed for the identification, quantification, and control of impurities:

High-Performance Liquid Chromatography (HPLC): The primary technique for separating and quantifying the main component and its organic impurities.

Gas Chromatography (GC): Useful for analyzing volatile impurities and residual solvents.

Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS) to identify the chemical structures of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of the main compound and any significant impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used for functional group analysis and to confirm the identity of the product.

Table of Potential Impurities

| Impurity Name | Potential Source | Analytical Method for Detection |

| 2-tert-butyl-2-methyltoluene | Isomeric byproduct of alkylation | GC, GC-MS |

| 3-tert-butyl-2-methyltoluene | Isomeric byproduct of alkylation | GC, GC-MS |

| Di-tert-butyl-2-methyltoluene | Polyalkylation byproduct | GC, GC-MS |

| 4-tert-butyl-2-methylbenzyl alcohol | Hydrolysis of benzyl halide intermediate | HPLC, LC-MS |

| Unreacted 4-tert-butyl-2-methylbenzyl halide | Incomplete cyanation | HPLC, LC-MS |

| Residual Solvents (e.g., DMSO, Toluene) | Process solvents | GC-Headspace |

A robust quality control strategy involves setting stringent specifications for raw materials, in-process controls at critical stages of the synthesis, and comprehensive analysis of the final product to ensure it meets the required purity standards.

Future Directions and Emerging Research Frontiers in 4 T Butyl 2 Methylphenylacetonitrile Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of 4-t-butyl-2-methylphenylacetonitrile is a primary area of future research. Current synthetic strategies for analogous phenylacetonitriles often rely on classical nucleophilic substitution reactions, which can have limitations.

One promising avenue is the direct cyanation of benzylic alcohols, which are often more readily available and stable than the corresponding halides. mdpi.comresearchgate.netresearchgate.net Modern catalytic systems, particularly those based on transition metals or Lewis acids, are being developed to facilitate this transformation. mdpi.comresearchgate.net For instance, a catalytic system utilizing a boron Lewis acid has shown success in the direct cyanation of benzyl (B1604629) alcohols using isonitriles as a cyanide source. mdpi.comnih.gov Another approach involves the use of zinc(II) triflate as a catalyst for the reaction between benzylic alcohols and trimethylsilyl (B98337) cyanide. researchgate.net Furthermore, photocatalytic methods are emerging as a green alternative for the conversion of benzyl alcohols to aryl nitriles. researchgate.net

Another innovative strategy is the catalytic cyanation of C-N bonds, which could provide a novel route to this compound from corresponding benzylamines. nih.gov This method, analogous to the Sandmeyer reaction, utilizes CO2/NH3 as a cyanide source and has demonstrated broad functional group tolerance. nih.gov

The table below outlines potential catalytic systems for the synthesis of this compound, based on analogous reactions reported in the literature.

| Catalyst System | Cyanide Source | Precursor | Key Advantages |

| Boron Lewis Acid (e.g., B(C6F5)3) | Isonitrile | 4-t-Butyl-2-methylbenzyl alcohol | Avoids toxic cyanide salts. mdpi.comnih.gov |

| Zinc(II) Triflate (Zn(OTf)2) | Trimethylsilyl cyanide (TMSCN) | 4-t-Butyl-2-methylbenzyl alcohol | Efficient and direct conversion. researchgate.net |

| Nickel-based catalyst | CO2/NH3 | 4-t-Butyl-2-methylbenzylamine | Utilizes readily available starting materials. nih.gov |

| Photocatalyst (e.g., 4CzIPN) | Sodium azide (B81097) (NaN3) | 4-t-Butyl-2-methylbenzyl alcohol | Utilizes visible light, environmentally friendly. researchgate.net |

Integration into Advanced Organic Synthesis Methodologies

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and ketones, providing a versatile handle for further chemical modifications.

One area of exploration is the use of this compound in cross-coupling reactions. The Stille cross-coupling reaction, for example, is a powerful tool for forming carbon-carbon bonds and is compatible with a wide range of functional groups. orgsyn.orgthermofisher.com The development of advanced ligands has expanded the scope of this reaction to include less reactive aryl chlorides and bromides, opening up possibilities for incorporating the this compound scaffold into complex architectures. orgsyn.org

Furthermore, the development of catalytic systems for the functionalization of the C-H bond adjacent to the nitrile group could lead to novel synthetic transformations. Oxidative coupling reactions, for instance, could enable the dimerization of this compound or its coupling with other molecules to form 1,4-dicarbonyl compounds. nih.gov

The potential derivatizations of this compound are summarized in the following table:

| Reaction Type | Reagents | Product Type | Potential Applications |

| Hydrolysis | Acid or Base | 4-t-Butyl-2-methylphenylacetic acid | Pharmaceutical synthesis |

| Reduction | Reducing agents (e.g., LiAlH4) | 2-(4-t-Butyl-2-methylphenyl)ethan-1-amine | Synthesis of bioactive molecules |

| Grignard Reaction | Grignard reagents | Ketones | Fine chemical synthesis |

| Stille Cross-Coupling | Organostannanes, Pd catalyst | Biaryl compounds | Materials science, medicinal chemistry |

| Oxidative Coupling | Oxidant (e.g., TBHP), catalyst | 1,4-Diketones | Synthesis of complex organic molecules |

Potential for New Material Applications

The incorporation of nitrile groups into polymer backbones is known to significantly influence their electronic and physical properties. rsc.org The strong electron-withdrawing nature of the nitrile group can lower the HOMO and LUMO energy levels of a polymer, which is advantageous for applications in organic electronics. rsc.org Research into polymers derived from lignin (B12514952) has explored the synthesis of nitrile-containing monomers to create materials with high glass transition temperatures. lu.se This suggests that this compound could serve as a monomer or a precursor to monomers for the synthesis of novel high-performance polymers.

Another exciting prospect lies in the field of liquid crystals. The rod-like shape and polar nitrile group of many phenylacetonitrile (B145931) derivatives are key features for inducing liquid crystalline phases. researchgate.netbeilstein-journals.orgcolorado.edumdpi.com The specific substitution pattern of this compound, with its bulky tert-butyl group, could lead to the formation of unique mesophases with interesting optical and electronic properties.

The table below outlines potential material applications for this compound.

| Material Type | Potential Role of this compound | Desired Properties | Potential Applications |

| n-type Polymer Semiconductors | Monomer or building block | Lowered HOMO/LUMO levels, good electron mobility | Organic thin-film transistors, solar cells |

| High-Performance Polymers | Monomer | High glass transition temperature, thermal stability | Engineering plastics, composites |

| Liquid Crystals | Mesogenic core | Nematic or smectic phases, tunable dielectric anisotropy | Displays, sensors, optical devices |

Interdisciplinary Research Opportunities in Chemical Sciences

The structural scaffold of this compound presents numerous opportunities for interdisciplinary research, particularly at the interface of organic synthesis, medicinal chemistry, and materials science.

In medicinal chemistry, substituted phenylacetonitrile derivatives are known to exhibit a range of biological activities. The 4-t-butyl-2-methylphenyl scaffold itself is a key component in various pharmacologically active molecules. nih.govrug.nl The exploration of derivatives of this compound could lead to the discovery of new therapeutic agents. The nitrile group can act as a key pharmacophore or be transformed into other functional groups to optimize biological activity.

In materials science, the ability of phenolic compounds to act as building blocks for functional materials is well-established. nih.govresearchgate.net While this compound is not a phenol, its aromatic nature and potential for functionalization make it an interesting candidate for the development of novel materials with tailored properties. For example, its incorporation into supramolecular structures could lead to materials with unique self-assembly and recognition capabilities.

The interdisciplinary research avenues for this compound are highlighted below.

| Research Area | Key Structural Feature | Potential Application |

| Medicinal Chemistry | 4-t-Butyl-2-methylphenyl scaffold | Development of new kinase inhibitors, anti-inflammatory agents, etc. |

| Supramolecular Chemistry | Aromatic ring and nitrile group | Design of host-guest systems, molecular sensors |

| Functional Materials | Versatile building block | Synthesis of materials for catalysis, separation, and electronics |

Q & A

Q. What methodologies assess the environmental impact of this compound during disposal?

- Methodological Answer : Biodegradation assays (e.g., OECD 301F) and toxicity profiling (e.g., Daphnia magna LC50 tests) are standard. Safety protocols for similar nitriles (e.g., hazard classifications ) guide waste neutralization. Advanced oxidation processes (AOPs) using UV/H2O2 degrade nitrile groups effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.